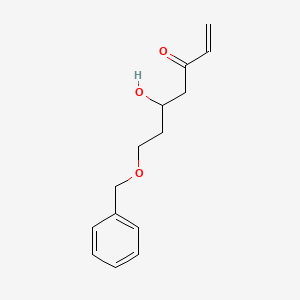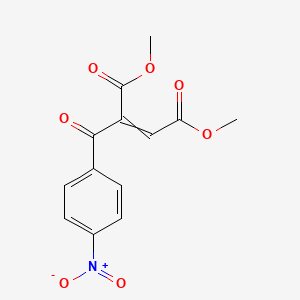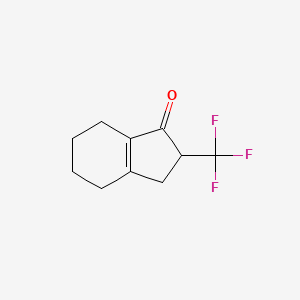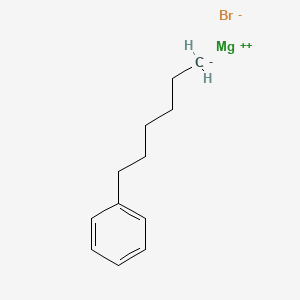
9H-Xanthen-9-one, 2,3,5,7-tetranitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthen-9-one, 2,3,5,7-tetranitro- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound features a xanthone core with four nitro groups attached at positions 2, 3, 5, and 7. This structural modification imparts unique chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 9H-Xanthen-9-one, 2,3,5,7-tetranitro- typically involves nitration reactions One common method includes the nitration of xanthone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
9H-Xanthen-9-one, 2,3,5,7-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9H-Xanthen-9-one, 2,3,5,7-tetranitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other materials requiring specific chemical properties imparted by the nitro groups.
作用機序
The mechanism of action of 9H-Xanthen-9-one, 2,3,5,7-tetranitro- involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include oxidative stress responses and modulation of enzyme activities.
類似化合物との比較
Similar compounds to 9H-Xanthen-9-one, 2,3,5,7-tetranitro- include other nitro-substituted xanthones and related heterocycles. For example:
1,3,5,7-tetranitro-9H-xanthen-9-one: Another nitro-substituted xanthone with different substitution pattern.
2,4,6,8-tetranitro-9H-xanthen-9-one: A compound with nitro groups at alternate positions.
9H-xanthen-9-one, 2,3,6,7-tetranitro-: A similar compound with nitro groups at positions 2, 3, 6, and 7.
特性
CAS番号 |
185141-40-6 |
|---|---|
分子式 |
C13H4N4O10 |
分子量 |
376.19 g/mol |
IUPAC名 |
2,3,5,7-tetranitroxanthen-9-one |
InChI |
InChI=1S/C13H4N4O10/c18-12-6-3-8(15(21)22)9(16(23)24)4-11(6)27-13-7(12)1-5(14(19)20)2-10(13)17(25)26/h1-4H |
InChIキー |
MFFSZHSFGFGFSQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)

![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)

![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)

![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)



